N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethoxyphenyl and phenylethylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Substitution Reactions: The ethoxyphenyl group is introduced via nucleophilic aromatic substitution, where an ethoxy-substituted aniline reacts with the triazine core.
Piperazine Derivative Addition: The phenylethylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the triazine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.
Substitution: Various nucleophiles like amines, thiols; often in the presence of catalysts or under reflux conditions.
Major Products
Oxidized Derivatives: Depending on the oxidizing agent, products may include hydroxylated or ketone derivatives.
Reduced Derivatives: Reduction can yield amine or alcohol derivatives.
Substituted Products: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases or other enzymes involved in disease pathways.
Receptor Binding: It may interact with specific receptors in biological systems, making it useful in pharmacological studies.
Medicine
Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Polymer Additives: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Coatings: It may be used in the formulation of advanced coatings with specific protective or functional properties.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-((4-ethoxy-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(2-ethoxyphenyl)-2-((4-ethoxy-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
- Structural Features : The presence of both ethoxyphenyl and phenylethylpiperazine groups in the same molecule is unique, providing distinct chemical and biological properties.
- Functional Applications : Its versatility in various applications, from catalysis to drug development, sets it apart from other similar compounds.
This detailed overview highlights the significance and potential of N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine in scientific research and industry
Properties
Molecular Formula |
C24H31N7O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H31N7O/c1-2-32-21-10-8-20(9-11-21)26-24-28-22(27-23(25)29-24)18-31-16-14-30(15-17-31)13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
ISSZDMOEAHNTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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